 
            | REACTION_CXSMILES | [CH3:1][O:2][C:3]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:4]=1[NH2:5].[CH:12]([CH:14]=[CH2:15])=O.Cl.[OH-].[Na+]>CCOC(C)=O>[CH3:11][O:10][C:8]1[CH:7]=[C:6]2[C:4](=[C:3]([O:2][CH3:1])[CH:9]=1)[N:5]=[CH:15][CH:14]=[CH:12]2 |f:3.4| | 
| Name | |
| Quantity | 
                                                                                    20 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    COC1=C(N)C=CC(=C1)OC                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            acrolein                                                                                                                                                                     | 
| Quantity | 
                                                                                    8.7 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(=O)C=C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    500 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [OH-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CCOC(=O)C                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                23 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The resulting bi-phasic solution is stirred for 30 min                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered through celite                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The layers are separated                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                the aqueous layer is extracted with 3×300 mL EtOAc                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The combined organics are washed with 1×400 mL H2O, 1×400 mL brine                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried over MgSO4                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the volatiles are evaporated                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                Flash chromatography on SiO2, eluting with 4/1 EtOAc/hexanes containing 10% MeOH                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                gives 6.40 g (33.8 mmol                                                                             | 
| Reaction Time | 30 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    COC=1C=C2C=CC=NC2=C(C1)OC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| YIELD: PERCENTYIELD | 26% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |